Ezetimibe Hydroxy-d4 beta-D-Glucuronide
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Overview
Description
Ezetimibe Hydroxy-d4 is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol and phytosterols in the small intestine. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Ezetimibe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Hydroxy-d4 involves the use of deuterium-labeled reagents. One common method includes the application of [2H5] fluorobenzene to prepare [2H4] Ezetimibe. The synthesis is typically carried out in seven steps, resulting in a stable isotope-labeled compound with an overall yield of approximately 29.3% .
Industrial Production Methods
Industrial production of Ezetimibe Hydroxy-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and consistency of the final product. The use of deuterium-labeled reagents is crucial in maintaining the isotopic integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Hydroxy-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, are common in the study of its metabolic pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various metabolites of Ezetimibe, such as glucuronide conjugates. These metabolites are crucial in understanding the drug’s pharmacokinetics and metabolic pathways .
Scientific Research Applications
Ezetimibe Hydroxy-d4 is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used to study the chemical properties and reactions of Ezetimibe.
Biology: The compound helps in understanding the biological pathways and interactions of Ezetimibe.
Medicine: Research involving Ezetimibe Hydroxy-d4 aids in the development of new therapeutic strategies for lowering cholesterol levels.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control.
Mechanism of Action
Ezetimibe Hydroxy-d4 exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterols in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1). By interfering with the intestinal uptake of cholesterol, the compound reduces the delivery of cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, which is not deuterium-labeled.
Ezetimibe Glucuronide: A major metabolite of Ezetimibe.
Statins: Another class of cholesterol-lowering drugs that work by inhibiting HMG-CoA reductase.
Uniqueness
Ezetimibe Hydroxy-d4 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Unlike statins, which inhibit cholesterol synthesis, Ezetimibe Hydroxy-d4 inhibits cholesterol absorption, providing a complementary mechanism of action .
Properties
Molecular Formula |
C30H29F2NO9 |
---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D |
InChI Key |
MPXLJVWGRVISEQ-MKSNJYNSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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